![molecular formula C17H14BrFN2OS B2755389 (2-Bromophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851865-10-6](/img/structure/B2755389.png)
(2-Bromophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
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Description
“(2-Bromophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone” is a chemical compound . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The empirical formula of the compound is C13H8BrFO . The molecular weight is 279.10 . The SMILES string representation is O=C(C(C=C1)=CC=C1F)C2=C(Br)C=CC=C2 .Physical And Chemical Properties Analysis
The compound is a solid . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Microwave-Assisted Synthesis
(2-Bromophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone, and similar compounds, are used in microwave-assisted synthesis methods. For instance, Moreno-Fuquen et al. (2019) demonstrated an efficient approach for the regioselective synthesis of related compounds using microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This process involves the formation of an intimate ion pair as a key step (Moreno-Fuquen et al., 2019).
Synthesis of Fluorinated Fluorophores
The compound is also integral in the synthesis of fluorinated fluorophores, as explored by Woydziak et al. (2012). Their study involved using bis(2,4,5-trifluorophenyl)methanone in sequential nucleophilic aromatic substitution reactions, leading to fluorinated benzophenones, xanthones, acridones, and thioxanthones. These fluorinated compounds show potential in photostability and improved spectroscopic properties (Woydziak et al., 2012).
Carbonic Anhydrase Inhibitors
This type of compound has been used in the development of carbonic anhydrase inhibitors. Akbaba et al. (2013) synthesized novel bromophenol derivatives, including (2-Bromophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone, and evaluated them as inhibitors against carbonic anhydrase isozymes. Their findings indicate that these compounds have potential as therapeutic agents (Akbaba et al., 2013).
BACE1 Inhibitor Synthesis
Furthermore, Zhou et al. (2009) explored the synthesis of a compound similar to (2-Bromophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone, which acts as a potent BACE1 inhibitor. BACE1 inhibitors are significant in the potential treatment of Alzheimer's Disease, highlighting the compound's relevance in neurological research (Zhou et al., 2009).
Antimicrobial and Antiviral Activity
The compound and its derivatives are also studied for their antimicrobial and antiviral activities. Reddy et al. (2016) synthesized derivatives of this compound class and evaluated their in vitro antibacterial and antifungal activities, demonstrating its potential in addressing microbial and viral infections (Reddy et al., 2016).
properties
IUPAC Name |
(2-bromophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN2OS/c18-15-7-2-1-6-14(15)16(22)21-9-8-20-17(21)23-11-12-4-3-5-13(19)10-12/h1-7,10H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVXNNVQLDXABX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-bromophenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone |
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